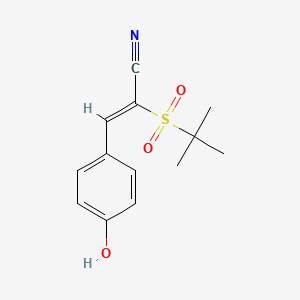

(2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOYYUBWGANOQD-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, 2-methylpropane-2-sulfonyl chloride, and malononitrile.

Formation of Intermediate: The 4-hydroxybenzaldehyde reacts with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.

Sulfonylation: The intermediate is then treated with 2-methylpropane-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group.

Isomerization: The final step involves isomerization to obtain the (2Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonyl and nitrile groups. It may also serve as a probe for investigating cellular pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The hydroxyphenyl group is known for its antioxidant properties, which can be beneficial in drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds, while the sulfonyl and nitrile groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Hydroxyphenyl vs. Other Aryl Groups

- Diphenylamino Derivatives: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) exhibit strong π-π interactions due to the electron-rich diphenylamino group, leading to red-shifted absorption and emission spectra compared to the hydroxyphenyl analog. The hydroxyphenyl group in the target compound, however, enables O–H···O/N hydrogen bonding, which may enhance crystalline order .

- Chlorophenyl/Nitrophenyl Derivatives : Derivatives such as (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) feature electron-withdrawing substituents, lowering HOMO-LUMO gaps (reported as 3.2–3.5 eV) compared to the hydroxyphenyl analog (estimated gap ~3.8 eV) .

- Dimethylaminophenyl Analog: The structurally similar (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile (CAS 1025143-31-0) has a dimethylamino group instead of hydroxy. While both substituents are electron-donating, the dimethylamino group lacks hydrogen-bonding capability, resulting in weaker intermolecular interactions and reduced crystallinity .

Sulfonyl/Sulfonamide Groups

- Sulfonamide Derivatives: Compounds like (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile form intramolecular C–H···O hydrogen bonds (S(5) motifs) and π-π stacking (centroid distances ~3.93 Å).

Photophysical and Electrochemical Properties

- Diphenylamino Derivatives: Show aggregation-induced emission (AIE) properties in polar solvents, with quantum yields increasing up to 40% in the solid state. The hydroxyphenyl analog may exhibit similar AIE behavior if intramolecular motion is restricted by hydrogen bonding .

- Naphthyl Derivatives : (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile has a broad absorption band at 350–400 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) due to extended conjugation. The hydroxyphenyl-sulfonyl combination in the target compound may shift absorption to shorter wavelengths (~300–350 nm) due to reduced conjugation .

Crystal Packing and Intermolecular Interactions

- Hydrogen Bonding : The hydroxyphenyl group in the target compound facilitates O–H···O/S hydrogen bonds, as seen in (2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (CAS 58521-33-8), which forms C(11) chains via O–H···O interactions. In contrast, sulfonamide analogs stabilize crystals via N–H···O bonds .

- π-π Interactions: Diphenylamino derivatives (I–III) exhibit centroid-to-centroid distances of 3.5–3.7 Å, whereas the tert-butylsulfonyl group in the target compound may increase π-π distances (>4.0 Å) due to steric bulk .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents (α/β) | Molecular Weight | HOMO-LUMO Gap (eV) | Key Interactions |

|---|---|---|---|---|

| Target Compound | 4-hydroxyphenyl / tert-BuSO₂ | 292.4 | ~3.8 (estimated) | O–H···O, π-π |

| (2Z)-3-(4-Diphenylamino)phenyl-(I) | Diphenylamino / pyridin-3-yl | 429.5 | 3.1 | π-π, C–H···N |

| (2Z)-2-(4-Chlorophenyl)-3-(3-NO₂)phenyl | 4-Cl / 3-NO₂ | 299.7 | 3.3 | C–Cl···π, NO₂···π |

| CAS 1025143-31-0 | 4-(NMe₂) / tert-BuSO₂ | 292.4 | ~3.7 | C–H···π, van der Waals |

Table 2: Crystallographic Data

Biological Activity

(2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is a synthetic organic compound notable for its unique structural features, including a prop-2-enenitrile backbone, a hydroxyphenyl group, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Structural Features

The chemical formula for this compound is C13H15NO3S, with a molecular weight of 265.33 g/mol. The presence of the hydroxyphenyl group suggests potential antioxidant properties, while the sulfonyl group may enhance its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile has indicated several promising areas of investigation:

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to other known anticancer agents warrants further exploration into its mechanism of action against various cancer cell lines.

- Antioxidant Activity : The hydroxyphenyl moiety is known for its antioxidant capabilities, which could provide protective effects against oxidative stress-related diseases.

- Mechanism of Action : Understanding how this compound interacts at the molecular level with biological targets is crucial. Initial interaction studies are necessary to elucidate its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2Z)-3-(4-hydroxyphenyl)-... | Hydroxyphenyl, sulfonyl, nitrile | Potential anticancer agent |

| 3-(4-hydroxyphenyl)propanoic acid | Hydroxyphenyl only | Antioxidant |

| N-(4-hydroxyphenyl)maleimide | Maleimide functionality | Reactivity towards thiols |

| 4-Hydroxyphenylacetic acid | Simple phenolic structure | Anti-inflammatory |

The unique combination of functional groups in (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile may confer distinct biological activities compared to these related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile?

- Methodology : The synthesis typically involves condensation reactions between sulfonamide derivatives and α,β-unsaturated nitriles. Key steps include:

- Using ethanol or dimethyl sulfoxide (DMSO) as solvents to enhance solubility and reaction efficiency .

- Controlling temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J ≈ 12–15 Hz) .

- IR Spectroscopy : Identify sulfonyl (S=O at 1150–1250 cm⁻¹) and nitrile (C≡N at 2200–2250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 317.08) .

Q. How does the crystal structure influence its physicochemical properties?

- Structural Insights :

- X-ray diffraction reveals an orthorhombic system (space group P212121) with unit cell dimensions (e.g., a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .

- The Z-configuration and planar geometry enhance conjugation, affecting UV-Vis absorption (λmax ≈ 280–320 nm) .

- Intermolecular hydrogen bonding (O–H···N) between the phenolic hydroxyl and nitrile groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability under varying conditions?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess electrophilicity and nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or aqueous buffers) to predict aggregation or degradation pathways .

Q. What strategies resolve contradictions in biological activity data from different studies?

- Analytical Solutions :

- HPLC-PDA : Verify compound integrity post-biological assays (e.g., detect hydrolysis products) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., Kd ≈ 10–100 µM) to enzymes like tyrosinase or cyclooxygenase .

- Docking Studies : Compare binding poses in homology models (e.g., COX-2 active site) to explain variance in IC50 values .

Q. How does the sulfonyl group modulate biological interactions?

- Mechanistic Insights :

- The 2-methylpropane-2-sulfonyl moiety enhances metabolic stability by resisting esterase-mediated hydrolysis .

- It participates in dipole-dipole interactions with arginine residues in target proteins (e.g., kinase ATP-binding pockets) .

- Structure-Activity Relationship (SAR) : Substituting the sulfonyl group with smaller electronegative groups (e.g., CF₃) alters selectivity toward microbial vs. mammalian enzymes .

Methodological Recommendations

Q. What in vitro assays are recommended to evaluate antimicrobial potential?

- Protocols :

- Microbroth Dilution : Test against S. aureus (MIC ≈ 8–16 µg/mL) and E. coli (MIC ≈ 32–64 µg/mL) in Mueller-Hinton broth .

- Time-Kill Curves : Monitor bactericidal activity over 24 hours at 2× MIC .

Q. How to optimize reaction yields when scaling up synthesis?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.